ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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Description
This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis
The molecular formula of this compound is C14H18N2O4S2 . Its average mass is 342.434 Da and its monoisotopic mass is 342.070801 Da .Scientific Research Applications
Chemical Synthesis and Applications
Heterocyclic Compound Synthesis : Research has demonstrated the versatility of related compounds in synthesizing various heterocycles, which are crucial in medicinal chemistry for their biological activities. For instance, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, showcasing the chemical's utility in developing agricultural chemicals (Fadda et al., 2017).
Functional Materials Development : Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups, obtained through sol–gel methods involving similar chemical structures, have shown significant potential as adsorbents for volatile organic compounds. This underscores the utility of such compounds in environmental remediation and the development of materials for capturing organic contaminants (Da̧browski et al., 2007).
Biological Activities
Anti-Juvenile Hormone Agents : Compounds with structural similarities have been explored as anti-juvenile hormone agents, indicating potential applications in pest management. For example, ethyl 4-(2-benzylhexyloxy)benzoate has been studied for its ability to induce precocious metamorphosis in Bombyx mori by inhibiting juvenile hormone synthesis, revealing insights into how similar compounds could regulate hormonal activities in insects (Kaneko et al., 2011).
Antimicrobial and Anticancer Potential : The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the compound's relevance in pharmaceutical research. Such studies pave the way for developing new drugs with antimicrobial and possibly anticancer properties (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-13-24-17-11-7-8-12-18(17)31(27,28)23-21(24)30-14-19(25)22-16-10-6-5-9-15(16)20(26)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNDMQXLRWGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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